6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one and its derivatives involves various methods. For instance, a study demonstrated the synthesis of related compounds by reacting 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture, further reacting with benzyl bromide in methanolic ammonia water, showcasing the compound's ability to form through different synthetic pathways (Hwang et al., 2006). Another approach involved the reaction of 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with isobenzofuran-1,3-dione in acetic acid, utilizing amino resin as a scavenger reagent, highlighting a method to achieve high purities (Xiaoguang & Du-lin, 2005).
Molecular Structure Analysis
Molecular structure characterization of the compound and its derivatives has been extensively studied. For example, crystallographic analysis has been employed to determine the molecular structures, demonstrating extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to the stability and properties of the compounds (Hwang et al., 2006).
Chemical Reactions and Properties
Research has explored the chemical reactions involving 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one, including its capability to undergo various chemical transformations. The compound's reactivity with different reagents opens avenues for synthesizing a broad range of derivatives with potential biological activities (Zhou et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies utilizing X-ray diffraction analysis have provided insights into the crystalline structure and intermolecular interactions, which are essential for predicting the compound's solubility and stability (Hwang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and potential for forming derivatives, have been a significant focus. Research has highlighted the compound's ability to participate in a range of reactions, forming structurally diverse and biologically active derivatives (Zhou et al., 2014).
Scientific Research Applications
1. Synthesis and Biological Activities
Compounds related to 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one have been synthesized and studied for their diverse biological activities. For example, 3-aryl-2H,4H-benz[e][1,3]oxazine-2,4-diones and their derivatives have shown a range of biological activities including antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory activities. These activities can be modulated by structural modifications, highlighting the compounds' potential for therapeutic application (Waisser & Kubicová, 1993).
2. Heterocyclic Chemistry and Drug Development
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with significance in plant defense and potential as antimicrobial scaffolds. The structure and biosynthesis of benzoxazinoids have been extensively reviewed, with an emphasis on their role in allelopathy and defense against biological threats. The 1,4-benzoxazin-3-one backbone is particularly noted for its potential in designing new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).
3. Synthetic Chemistry Applications
The synthetic versatility of benzoxazole derivatives, including those related to 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one, is notable. These compounds serve as core structures in secondary metabolites with significant pharmacological importance. Literature has reviewed synthetic protocols for such structures, emphasizing their importance in medicinal chemistry and the need for efficient synthetic procedures to access these compounds (Mazimba, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYICLSWZHMIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546172 | |
Record name | 6-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one | |
CAS RN |
105807-84-9 | |
Record name | 6-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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